molecular formula C19H21BrN2O B8576272 N-(3-bromophenyl)-4-(piperidin-1-ylmethyl)benzamide

N-(3-bromophenyl)-4-(piperidin-1-ylmethyl)benzamide

Cat. No.: B8576272
M. Wt: 373.3 g/mol
InChI Key: VSEOPIWIDGSZMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-4-(piperidin-1-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H21BrN2O and its molecular weight is 373.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21BrN2O

Molecular Weight

373.3 g/mol

IUPAC Name

N-(3-bromophenyl)-4-(piperidin-1-ylmethyl)benzamide

InChI

InChI=1S/C19H21BrN2O/c20-17-5-4-6-18(13-17)21-19(23)16-9-7-15(8-10-16)14-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,14H2,(H,21,23)

InChI Key

VSEOPIWIDGSZMM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIEA (433 μl, 2.49 mmol) was added into a suspension of 3-bromobenzenamine (90.34 μl, 0.829 mmol), 4-(piperidin-1-ylmethyl)benzoic acid (200 mg, 0.912 mmol), BOP (477 mg, 1.08 mmol) in DMF (2 mL). The reaction mixture was stirred at room temperature under argon atmosphere overnight. The reaction mixture was loaded onto a 5 g silica loading cartridge. After solvent in the cartridge was dried out under vacuum, the cartridge was put on the ICSO system for purification (yield: 80%). MS (ESI+) m/z 373.0 [M+H]+.
Name
Quantity
433 μL
Type
reactant
Reaction Step One
Quantity
90.34 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
477 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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